1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
CAS No.: 2549021-83-0
Cat. No.: VC11829005
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549021-83-0 |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C20H23N5O2/c1-2-15-12-21-19(22-13-15)23-10-8-16(9-11-23)24-14-18(26)25(20(24)27)17-6-4-3-5-7-17/h3-7,12-13,16H,2,8-11,14H2,1H3 |
| Standard InChI Key | UPLCELUUSHGZFW-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
| Canonical SMILES | CCC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Introduction
Potential Biological Activities
Compounds with similar structures have been investigated for various biological activities, including antiviral, antibacterial, and anticancer properties. For example, derivatives of piperidine and pyrimidine have shown promise in antiviral research, particularly against HIV-1 . Additionally, compounds with imidazolidine cores have been explored for their potential in drug design due to their stability and ability to interact with biological targets.
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling and the introduction of the imidazolidine core. Characterization methods such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the compound.
Research Findings and Future Directions
While specific research findings on 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione are not available, compounds with similar structures have shown potential in various therapeutic areas. Future research should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume